1-Bromo-2,3-dichloro-5-iodobenzene

Catalog No.
S14616761
CAS No.
M.F
C6H2BrCl2I
M. Wt
351.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-dichloro-5-iodobenzene

Product Name

1-Bromo-2,3-dichloro-5-iodobenzene

IUPAC Name

1-bromo-2,3-dichloro-5-iodobenzene

Molecular Formula

C6H2BrCl2I

Molecular Weight

351.79 g/mol

InChI

InChI=1S/C6H2BrCl2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H

InChI Key

SZVQKPOSSXUGKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)I

1-Bromo-2,3-dichloro-5-iodobenzene is a halogenated aromatic compound characterized by the presence of one bromine atom, two chlorine atoms, and one iodine atom attached to a benzene ring. Its molecular formula is C6H3BrCl2IC_6H_3BrCl_2I, and it has a molecular weight of approximately 287.35 g/mol. The compound exhibits a complex halogenation pattern that influences its chemical properties and reactivity. It is often utilized in organic synthesis and medicinal chemistry due to its unique structure.

  • Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions. For example, sodium iodide can be used in acetone for halogen exchange reactions.
  • Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to the formation of various products such as corresponding quinones.
  • Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, which are important for forming biaryl compounds.

The biological activity of 1-Bromo-2,3-dichloro-5-iodobenzene has been explored in various studies. Halogenated compounds are known to exhibit antimicrobial and antifungal properties. Additionally, the presence of multiple halogens may enhance its reactivity towards biological targets, making it a candidate for further research in medicinal chemistry .

The synthesis of 1-Bromo-2,3-dichloro-5-iodobenzene typically involves sequential halogenation processes:

  • Starting Material: Begin with a suitable benzene derivative.
  • Bromination: Introduce bromine to form bromobenzene.
  • Chlorination: Sequentially chlorinate the bromobenzene to introduce chlorine at the 2 and 3 positions.
  • Iodination: Finally, iodinate the compound to place iodine at the 5 position.

Each step requires specific reagents and conditions, often involving catalysts and optimized reaction parameters to ensure high yields and purity.

1-Bromo-2,3-dichloro-5-iodobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique biological activity.
  • Material Science: It is utilized in the development of advanced materials, including polymers and electronic devices.

Several compounds share structural similarities with 1-Bromo-2,3-dichloro-5-iodobenzene. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2,3-dichloro-4-iodobenzeneSimilar halogenation pattern but different iodine positionDifferent reactivity due to iodine's location
1-Bromo-3-chloro-5-iodobenzeneContains one less chlorine atomDifferent chemical reactivity patterns
1-Bromo-2-chloro-4-fluorobenzeneContains fluorine instead of iodineFluorine's electronegativity alters reactivity
1-Iodo-2,3-dichlorobenzeneLacks bromine but retains chlorine and iodineDifferent halogen composition affects properties

Uniqueness

The uniqueness of 1-Bromo-2,3-dichloro-5-iodobenzene lies in its specific combination of bromine, chlorine, and iodine atoms. This distinct halogenation pattern imparts unique chemical properties that enable diverse applications in organic synthesis and materials science compared to other halogenated aromatic compounds.

XLogP3

4.5

Exact Mass

349.77617 g/mol

Monoisotopic Mass

349.77617 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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